molecular formula C14H15BrN2O2 B598941 Tert-butyl 3-(4-bromophenyl)-1H-pyrazole-1-carboxylate CAS No. 1199773-38-0

Tert-butyl 3-(4-bromophenyl)-1H-pyrazole-1-carboxylate

Cat. No. B598941
CAS RN: 1199773-38-0
M. Wt: 323.19
InChI Key: ADHWVLXKXGZHBB-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving “Tert-butyl 3-(4-bromophenyl)-1H-pyrazole-1-carboxylate” are not explicitly mentioned in the retrieved data .

Scientific Research Applications

Synthesis and Chemical Properties

  • Novel Synthesis Routes : A novel and efficient synthesis route for 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides has been developed. This synthesis features a selective Sandmeyer reaction and enables versatile production of these compounds (Bobko, Kaura, Evans, & Su, 2012).
  • Molecular Structure and Spectral Analysis : The synthesis and structural characterization of 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine (BPTBMPA) crystal have been explored. This research includes detailed spectroscopic characterization and density functional theory calculations, revealing insights into the molecule's stability and nonlinear optical properties (Tamer et al., 2016).
  • Multigram Scale Synthesis : A method has been developed for the multigram scale synthesis of fluorinated pyrazole-4-carboxylic acids, demonstrating the compound's utility in large-scale applications (Iminov et al., 2015).

Application in Material Science

  • Structural Applications in Material Science : Studies have shown the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an important intermediate in biologically active compounds like crizotinib. This highlights the potential application of such compounds in the field of material science (Kong et al., 2016).

Supramolecular Chemistry

  • Hydrogen-Bonded Supramolecular Structures : Research into 5-benzylamino-3-tert-butyl-1-phenyl-1H-pyrazoles has revealed unexpected isomorphisms and hydrogen-bonded supramolecular structures, which can be of interest in the study of molecular interactions and crystal engineering (Castillo, Abonía, Cobo, & Glidewell, 2009).

Future Directions

The future directions for the study and application of “Tert-butyl 3-(4-bromophenyl)-1H-pyrazole-1-carboxylate” are not explicitly mentioned in the retrieved data .

properties

IUPAC Name

tert-butyl 3-(4-bromophenyl)pyrazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2O2/c1-14(2,3)19-13(18)17-9-8-12(16-17)10-4-6-11(15)7-5-10/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADHWVLXKXGZHBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC(=N1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20682044
Record name tert-Butyl 3-(4-bromophenyl)-1H-pyrazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20682044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-(4-bromophenyl)-1H-pyrazole-1-carboxylate

CAS RN

1199773-38-0
Record name tert-Butyl 3-(4-bromophenyl)-1H-pyrazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20682044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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